molecular formula C19H25F3N2O3 B1379195 Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate CAS No. 1461709-05-6

Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate

Cat. No.: B1379195
CAS No.: 1461709-05-6
M. Wt: 386.4 g/mol
InChI Key: PPJHTJJKYJTBPY-UHFFFAOYSA-N
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Description

Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate (CAS: 1461709-05-6) is a piperidine-based small molecule scaffold with the molecular formula C₁₉H₂₅F₃N₂O₃ and a molecular weight of 386.4 g/mol . Its structure features:

  • A piperidine ring substituted at the 4-position with a phenyl group and a carbamoyl moiety linked to a 2,2,2-trifluoroethyl chain.
  • A tert-butoxycarbonyl (Boc) protecting group at the 1-position, enhancing solubility and stability during synthesis.

This compound is widely utilized in medicinal chemistry as a versatile intermediate for drug discovery, particularly in modulating targets requiring fluorinated or aromatic pharmacophores .

Properties

IUPAC Name

tert-butyl 4-phenyl-4-(2,2,2-trifluoroethylcarbamoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O3/c1-17(2,3)27-16(26)24-11-9-18(10-12-24,14-7-5-4-6-8-14)15(25)23-13-19(20,21)22/h4-8H,9-13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJHTJJKYJTBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate is primarily investigated for its pharmacological properties. Its structural characteristics make it a candidate for developing new therapeutic agents targeting various diseases:

  • Anticancer Activity : Research indicates that compounds with similar piperidine structures exhibit cytotoxic effects against cancer cell lines. The trifluoroethyl group may enhance the lipophilicity and metabolic stability of the compound, potentially improving its efficacy as an anticancer agent .
  • Neurological Disorders : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as Alzheimer's disease or schizophrenia. Studies are exploring its role as a modulator of neurotransmitter systems .

Drug Development

The compound serves as a versatile scaffold for synthesizing analogs with improved biological activity:

  • Structure-Activity Relationship (SAR) Studies : Researchers utilize this compound to derive new molecules by modifying the phenyl and piperidine moieties. These modifications can lead to enhanced potency and selectivity against specific biological targets .

Materials Science

In addition to its biological applications, this compound has implications in materials science:

  • Polymer Chemistry : The incorporation of the tert-butyl and trifluoroethyl groups into polymers can enhance their thermal stability and hydrophobic properties. This makes them suitable for applications in coatings and sealants that require resistance to harsh environments .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of derivatives of tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine on various cancer cell lines. Results indicated that certain analogs exhibited significant inhibition of cell proliferation, suggesting that modifications to the piperidine ring could enhance anticancer properties.

Case Study 2: Neuropharmacological Effects

Research conducted on the neuropharmacological effects of similar piperidine derivatives revealed potential anxiolytic and antidepressant activities. Compounds were tested in animal models, showing promising results that warrant further investigation into their mechanisms of action.

Summary

This compound is a compound with diverse applications in medicinal chemistry and materials science. Its unique chemical structure allows for extensive modification and optimization in drug development processes. Continued research is essential to fully understand its potential therapeutic benefits and practical applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Piperidine Core

A. Carbamoyl Substituent Variations
Compound Name Substituents at Piperidine-4 Position Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound Phenyl + (2,2,2-Trifluoroethyl)carbamoyl 386.4 Trifluoroethyl, Boc
tert-Butyl 4-(benzyl(ethyl)carbamoyl)piperidine-1-carboxylate Benzyl + Ethyl carbamoyl 319.2 Benzyl, Ethyl
tert-Butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate Ethyl + (2-Trifluoromethylbenzyl)carbamoyl 409.2 Trifluoromethylbenzyl, Ethyl
tert-Butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate 2,2,2-Trifluoroethylamino (no phenyl or carbamoyl) 282.3 Trifluoroethylamino

Key Observations :

  • The trifluoroethyl group in the target compound enhances lipophilicity and metabolic stability compared to ethyl or benzyl analogs .
B. Aromatic Ring Modifications
Compound Name Aromatic Substituent Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound Phenyl 386.4 Phenyl, Boc
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate 4-Methylphenyl 275.4 Methylphenyl
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate 2-Trifluoromethylphenyl (unsaturated ring) 328.2 Trifluoromethylphenyl

Key Observations :

  • The phenyl group in the target compound provides a planar aromatic system for π-π interactions, while 4-methylphenyl () introduces steric hindrance.
  • Trifluoromethylphenyl derivatives () exhibit enhanced electron-withdrawing effects, influencing electronic distribution in target binding.

Functional Group Impact on Physicochemical Properties

Property Target Compound tert-Butyl 4-(benzyl(ethyl)carbamoyl)piperidine-1-carboxylate tert-Butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~1.2 (due to hydroxyl and pyridine)
Hydrogen Bond Acceptors 5 4 6
Rotatable Bonds 6 7 5

Key Observations :

  • The trifluoroethyl carbamoyl group increases lipophilicity (LogP) compared to non-fluorinated analogs, favoring membrane permeability .
  • Hydrophilic groups (e.g., hydroxyl in ) reduce LogP but improve aqueous solubility.

Key Observations :

  • The target compound’s synthesis achieves high yields (~87%) due to optimized carbamoylation conditions .
  • Cyclization steps (e.g., benzodiazol formation in ) often result in lower yields due to side reactions.

Biological Activity

Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate (commonly referred to as the compound) is a synthetic organic molecule with potential pharmaceutical applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₈F₃N₁O₃
  • Molecular Weight : 287.28 g/mol
  • CAS Number : 1461709-05-6

This compound features a piperidine ring substituted with a tert-butyl group and a phenyl group, along with a carbamoyl group that includes a trifluoroethyl moiety.

Research indicates that this compound may exhibit several biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in neurotransmitter degradation, such as acetylcholinesterase. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
  • Neuroprotective Effects : The compound has shown potential neuroprotective properties in vitro. It can reduce oxidative stress and inflammation in neuronal cells exposed to amyloid-beta peptides, which are implicated in neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives related to this compound have demonstrated antimicrobial properties against various bacterial strains, although specific data for this exact compound remains limited.

In Vitro Studies

In vitro studies have demonstrated that the compound significantly affects cell viability and reduces apoptosis in astrocytes exposed to amyloid-beta. For instance:

  • Cell Viability : At concentrations of 100 µM, the compound increased cell viability from 43.78% (in the presence of amyloid-beta) to 62.98%, indicating its protective effect against neurotoxic agents .

In Vivo Studies

In vivo studies are less comprehensive but suggest that while the compound shows promise in laboratory settings, its bioavailability and efficacy in living organisms require further investigation. For example:

  • In animal models treated with scopolamine (a cholinergic antagonist), the compound did not show significant improvements compared to established treatments like galantamine .

Case Studies and Research Findings

A summary of significant research findings regarding the biological activity of this compound is presented below:

StudyFocusFindings
MDPI Study (2020)NeuroprotectionDemonstrated inhibition of amyloid-beta aggregation and improved astrocyte viability .
Sigma-Aldrich DataChemical PropertiesProvided detailed chemical structure and safety information .
PubChem DatabaseBiological PropertiesListed potential biological activities including enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate?

  • Methodology : A multi-step synthesis is typically employed. For example:

Intermediate formation : React piperidine derivatives with trifluoroethyl carbamoyl groups under anhydrous conditions (e.g., THF, NaOtBu, and 15-crown-5 ether as catalysts) to form the carbamoyl-piperidine core .

Boc protection : Introduce the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.

  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry to minimize byproducts like over-alkylation.

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if handling powders in non-ventilated areas .
  • Spill Management : Absorb spills with inert materials (e.g., sand), dispose as hazardous waste, and decontaminate surfaces with ethanol .
  • Storage : Store in a cool, dry environment (<4°C) under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .

Q. Which techniques are used to confirm the compound’s structural integrity?

  • X-ray crystallography : Resolve crystal structures using SHELX software for refinement, particularly for verifying stereochemistry and piperidine ring conformation .
  • Spectroscopy :

  • NMR : Assign peaks for the trifluoroethyl group (δ ~3.8–4.2 ppm for -CF₃CH₂) and aromatic protons (δ ~7.2–7.5 ppm).
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 413.18) .

Advanced Research Questions

Q. How can reaction yields be improved during the coupling of the trifluoroethyl carbamoyl group?

  • Optimization Strategies :

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts for carbamate formation .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to enhance solubility of intermediates.
  • Temperature control : Conduct reactions at 0–5°C to suppress side reactions like epimerization .
    • Data Analysis : Use DOE (Design of Experiments) to evaluate interactions between variables (e.g., solvent, temperature, catalyst loading).

Q. How should researchers address contradictions between computational predictions and experimental spectral data?

  • Troubleshooting Steps :

Re-examine computational models : Verify DFT-optimized geometries (e.g., B3LYP/6-31G*) against crystallographic data .

Impurity analysis : Perform HPLC-MS to detect trace byproducts (e.g., de-Boc derivatives) that may skew NMR/IR results .

Dynamic effects : Consider temperature-dependent conformational changes in solution (e.g., piperidine ring puckering) via variable-temperature NMR .

Q. What is the impact of the trifluoroethyl group on the compound’s reactivity and bioactivity?

  • Electronic Effects : The -CF₃ group increases electrophilicity of the carbamoyl moiety, enhancing nucleophilic acyl substitution reactivity .
  • Biological Implications :

  • Metabolic stability : The trifluoroethyl group reduces oxidative metabolism in hepatic microsomes, improving pharmacokinetic profiles in preclinical models .
  • Target binding : Fluorine atoms engage in halogen bonding with protein residues (e.g., kinase ATP pockets), as observed in SAR studies of analogous compounds .

Q. What precautions are necessary given limited toxicity data for in vivo studies?

  • Risk Mitigation :

  • Acute toxicity screening : Conduct preliminary assays (e.g., zebrafish LC50) to estimate safe dosing ranges .
  • Metabolite profiling : Identify potential toxic metabolites (e.g., free piperidine derivatives) using hepatocyte incubation assays .
    • In vivo protocols : Adhere to OECD guidelines for rodent studies, including gradual dose escalation and frequent hematological monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.